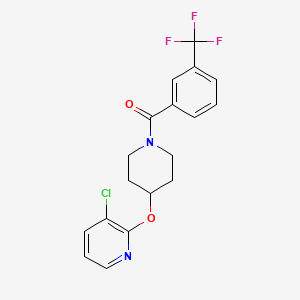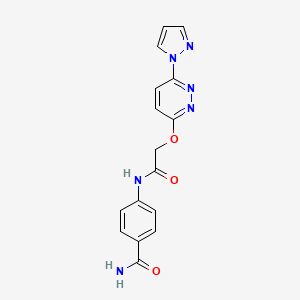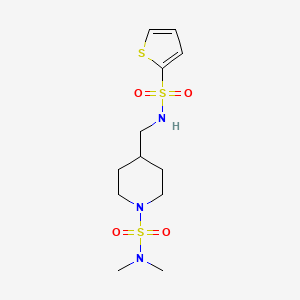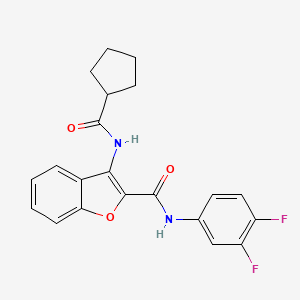
3-(2-(Dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several methods. One efficient method involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure, catalyzed by N-heterocyclic carbene in dimethyl sulfoxide (DMSO). This method tolerates various electron-donating and electron-withdrawing groups, resulting in almost quantitative yields .
Another green and simple route involves the reaction of 2-aminobenzonitriles with carbon dioxide in water without any catalyst. This method also yields excellent results and is environmentally friendly .
Industrial Production Methods
Industrial production methods for quinazoline-2,4(1H,3H)-diones often involve the use of ionic liquids as dual solvent-catalysts. For example, 1-butyl-3-methylimidazolium acetate can act as both solvent and catalyst, allowing the reactions to proceed efficiently at atmospheric pressure of carbon dioxide .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions, carbon monoxide for carbonylation, and various amines for amidation reactions .
Major Products
The major products formed from these reactions include a variety of quinazoline derivatives with potential biological activities, such as antibacterial, antifungal, and anticancer agents .
Scientific Research Applications
3-(2-(Dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Quinazoline derivatives are being explored for their anticancer properties and potential use in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylquinazoline-2,4(1H,3H)-dithione
- Amino- and sulfanyl-3H-quinazolin-4-one derivatives
- 1,2,4-Triazoloquinazoline derivatives
Uniqueness
3-(2-(Dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione stands out due to its unique dimethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14(2)7-8-15-11(16)9-5-3-4-6-10(9)13-12(15)17/h3-6H,7-8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGSSZJIGEPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)
![1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2471236.png)
![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2471238.png)
![1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2471240.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2471241.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2471242.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2471243.png)



![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2471248.png)
![N-(octahydro-1,4-benzodioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(dimethylamino)-3-nitrobenzoate](/img/structure/B2471256.png)
